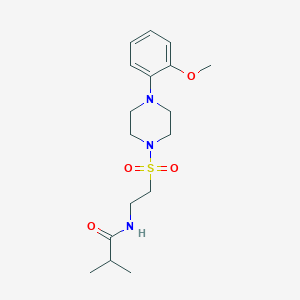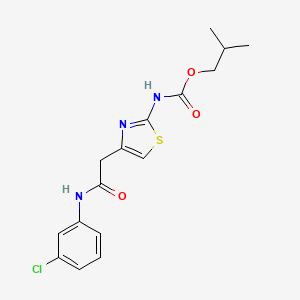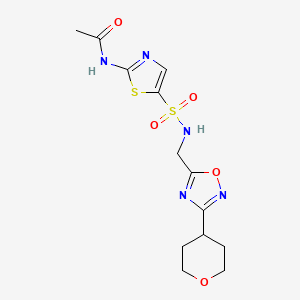![molecular formula C17H15NO3 B2623729 4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile CAS No. 302968-11-2](/img/structure/B2623729.png)
4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile
描述
“4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile” is an organic compound with the molecular formula C17H15NO3 . It has an average mass of 281.306 Da and a monoisotopic mass of 281.105194 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 17 carbon atoms, 15 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in databases like ChemSpider .作用机制
APEB exerts its biological effects through a variety of mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by suppressing the activation of nuclear factor-κB signaling pathway. APEB has also been found to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. In addition, APEB has been shown to activate the Nrf2-ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
APEB has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, indicating its potent antioxidant activity. APEB has also been found to reduce the levels of pro-inflammatory cytokines, indicating its anti-inflammatory activity. In addition, APEB has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
APEB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has been extensively studied for its biological activities, making it a well-established research tool. However, APEB also has some limitations for lab experiments. It is a relatively new compound, and its full range of biological activities and mechanisms of action are not yet fully understood. In addition, APEB may have potential toxicity, and its safety profile needs to be further evaluated.
未来方向
There are several future directions for research on APEB. One area of research is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another area of research is to explore its potential as a therapeutic agent for cancer. In addition, future studies could focus on elucidating the full range of its biological activities and mechanisms of action. Finally, research could be conducted to evaluate its safety profile and potential toxicity.
Conclusion:
4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and wide range of biological activities make it a promising candidate for various applications in the fields of chemistry, biology, and medicine. While further research is needed to fully understand its biological activities and mechanisms of action, APEB has the potential to be a valuable research tool and therapeutic agent.
合成方法
The synthesis of APEB involves the reaction of 4-acetylphenol with 2-(2-bromoethoxy)ethyl bromide in the presence of potassium carbonate. The resulting product is then reacted with sodium cyanide to yield APEB. The synthesis method has been well-established and has been reported in several scientific publications.
科学研究应用
APEB has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. APEB has also been found to have potent neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-[2-(4-acetylphenoxy)ethoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-13(19)15-4-8-17(9-5-15)21-11-10-20-16-6-2-14(12-18)3-7-16/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLLRRBKOWVOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320630 | |
| Record name | 4-[2-(4-acetylphenoxy)ethoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809126 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
302968-11-2 | |
| Record name | 4-[2-(4-acetylphenoxy)ethoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2623648.png)


![8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2623651.png)
![6,7-Dihydro-5h-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2623652.png)

![3-chloro-N-[3-[(3-chlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2623655.png)
![2-(chloromethyl)-5-(2-chlorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2623656.png)

![3-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2623659.png)

![methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine dihydrochloride](/img/structure/B2623663.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623667.png)
